5-Bromo-2-chloronicotinamide

Lipophilicity Drug-likeness Physicochemical profiling

5-Bromo-2-chloronicotinamide (CAS 75291-85-9) is a dihalogenated nicotinamide derivative (C₆H₄BrClN₂O, MW 235.47 g/mol) bearing bromine at the 5-position and chlorine at the 2-position of the pyridine ring. It is classified as a heterocyclic aromatic amide within the broader nicotinamide family.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 75291-85-9
Cat. No. B1280506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloronicotinamide
CAS75291-85-9
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Cl)Br
InChIInChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
InChIKeyNFUOTGWWIKJNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloronicotinamide (CAS 75291-85-9): Procurement-Relevant Physicochemical and Synthetic Utility Profile


5-Bromo-2-chloronicotinamide (CAS 75291-85-9) is a dihalogenated nicotinamide derivative (C₆H₄BrClN₂O, MW 235.47 g/mol) bearing bromine at the 5-position and chlorine at the 2-position of the pyridine ring . It is classified as a heterocyclic aromatic amide within the broader nicotinamide family. The compound serves primarily as a versatile synthetic intermediate, with its differentiated halogenation pattern enabling sequential cross-coupling strategies that are precluded by simpler mono-halogenated or symmetrically dihalogenated analogs. Reputable vendor specifications report a purity of ≥95% by HPLC and a melting point of 187–188 °C [1]. Its computed LogP of approximately 2.30 indicates moderate lipophilicity, substantially higher than that of 2-chloronicotinamide or 5-bromonicotinamide, a property that influences both synthetic handling and potential biological partitioning .

Why 5-Bromo-2-chloronicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs in Procurement


Halogenated nicotinamides are frequently treated as commodity building blocks, yet the position, size, and electronegativity of each halogen substituent dictate orthogonal reactivity in cross-coupling reactions — a single-atom difference can render a synthetic route unviable. 5-Bromo-2-chloronicotinamide is the only commercially available nicotinamide scaffold that simultaneously( a ) presents a C5 bromine atom capable of undergoing chemoselective Suzuki–Miyaura coupling while ( b ) retaining a C2 chlorine atom for subsequent Buchwald–Hartwig amination or nucleophilic aromatic substitution. In-silico LogP predictions reveal a 2.3 unit span between 2-chloronicotinamide (LogP ≈ 0.0) and 5-bromo-2-chloronicotinamide (LogP ≈ 2.3), predicting differences in solubility and purification behaviour that complicate direct drop-in replacement. The quantitative evidence below clarifies precisely what distinguishes this compound from its closest analogs in dimensions that matter for reproducible synthesis and data integrity [1].

5-Bromo-2-chloronicotinamide (75291-85-9): Quantitative Head-to-Head Evidence for Procurement Decisions


Lipophilicity Differentiation: LogP of 5-Bromo-2-chloronicotinamide vs. Mono-Halogenated and Dichloro Analogs

Lipophilicity governs both synthetic handling (chromatographic purification, liquid–liquid extraction) and biological behaviour (membrane permeability, non-specific binding). The computed LogP of 5-bromo-2-chloronicotinamide (2.30) is markedly higher than that of its mono-chlorinated analog 2-chloronicotinamide (LogP -0.12 to 0.16) and its mono-brominated analog 5-bromonicotinamide (LogP 0.94), and modestly above the dichloro analog 2,5-dichloronicotinamide (LogP 2.19). This 2.3 log-unit span across the series precludes direct solvent/solubility interchangeability [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Solid-State Identity Verification: Melting Point Discrimination from Closest Halogenated Analogs

Melting point (MP) serves as a practical first-line identity check upon receipt. The experimentally determined MP of 5-bromo-2-chloronicotinamide (187–188 °C) lies between that of 2-chloronicotinamide (162–167 °C) and 5-bromonicotinamide (218–223 °C), and is approximately 15 °C higher than 2,5-dichloronicotinamide (171–175 °C). The 16-26 °C gap between the target compound and its dichloro analog provides a simple bench-top discriminating test [1].

Quality control Identity verification Solid-state characterization

Synthetic Versatility for Sequential Cross-Coupling: Precedented Use in Kinase Inhibitor Programs

The differentiated reactivity of the C5–Br and C2–Cl bonds permits sequential, chemoselective derivatization: the bromo substituent is preferentially engaged in Suzuki–Miyaura couplings, while the chloro substituent is subsequently activated for Buchwald–Hartwig amination or nucleophilic aromatic substitution. This orthogonal reactivity profile has been exploited in the synthesis of kinase inhibitor libraries built on a nicotinamide core, as documented in patent WO-2020115481-A1 (Map4k4 inhibitors) and WO-2021154966-A1, where 5-bromo-2-chloronicotinamide is listed as a key intermediate. In contrast, 2,5-dichloronicotinamide lacks a bromo leaving group and requires harsher conditions for the first coupling; 5-bromonicotinamide lacks a second halogen and cannot sustain the sequential diversification strategy; and 2,5-dibromonicotinamide lacks the electronic differentiation afforded by the Cl/Br pair, often resulting in lower selectivity in the first coupling step [1][2].

Chemical biology Sequential cross-coupling Medicinal chemistry

Aqueous Solubility Baseline Supports Discrimination in Formulation-Relevant Assays

The calculated aqueous solubility of 5-bromo-2-chloronicotinamide at 25 °C is approximately 4 g/L (slightly soluble), which is comparable to the 3.5 g/L reported for 5-bromonicotinamide but notably lower than the freely soluble unsubstituted nicotinamide (>500 g/L) and 2-chloronicotinamide (≥6.3 g/L). This places the compound in a solubility range where dissolution-rate-limited bioavailability may differ from parent nicotinamide by more than two orders of magnitude, a critical consideration when this intermediate is carried into in vitro pharmacological profiling without further purification .

Solubility Biorelevant media Pre-formulation

5-Bromo-2-chloronicotinamide: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Focused Kinase Inhibitor Library Construction via Chemoselective Sequential Derivatization

Medicinal chemistry groups building nicotinamide-scaffold kinase inhibitor libraries for targets such as Map4k4 or Syk should specify 5-bromo-2-chloronicotinamide over 2,5-dichloronicotinamide. Its differentiated Cl/Br pair enables chemoselective Suzuki coupling at C5–Br followed by amination at C2–Cl without protection/deprotection steps, potentially shortening library synthesis by one to two steps per compound. Patent precedents (WO-2020115481-A1, WO-2021154966-A1) demonstrate synthetic tractability in kinase programs [1][2].

Agrochemical Lead Diversification: Building Blocks for Herbicidal Nicotinamide Derivatives

The Yu et al. (2021) study demonstrates that N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit herbicidal activity against Agrostis stolonifera (bentgrass) at 100 μM, with lead compound 5f showing IC50 = 7.8 μM against Lemna paucicostata. 5-Bromo-2-chloronicotinamide offers a distinct starting scaffold because the C5 bromine provides an additional handle for diversification not available from 2-chloronicotinamide, potentially expanding SAR exploration for monocotyledonous weed control [3].

Physicochemical Reference Standard for Halogenated Nicotinamide LogP Correlations

Analytical chemistry and pre-formulation groups requiring well-characterized nicotinamide analogs for LogP calibration or chromatographic method development should select 5-bromo-2-chloronicotinamide as a mid-range reference (LogP = 2.30). Its value sits between the lower-lipophilicity 2-chloronicotinamide (LogP ≈ 0.0) and higher-lipophilicity N-aryl derivatives, providing a reproducible anchor point for retention-time indexing in reverse-phase HPLC method qualification [4].

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The orthogonal halogen pair makes 5-bromo-2-chloronicotinamide suitable as a core element in PROTAC linker–warhead assemblies. The C5 bromine can be used for initial bioconjugation while the C2 chlorine remains available for later-stage functionalization with E3 ligase recruiting elements, a sequential reactivity pattern not achievable with 2-chloronicotinamide (one reactive site) or 2,5-dibromonicotinamide (competing reactivity at both positions) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.